molecular formula C25H17N3OS B2849272 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide CAS No. 392251-14-8

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No. B2849272
CAS RN: 392251-14-8
M. Wt: 407.49
InChI Key: CPRNLWURNAOKMB-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a quinoline group, a thiazole group, and two phenyl groups . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiazole ring, and two phenyl rings . The positions and orientations of these groups could significantly affect the compound’s properties and biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present . The phenyl groups might undergo electrophilic aromatic substitution, while the carbonyl group in the carboxamide could be involved in nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxamide group could enhance solubility in polar solvents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, redness, warmth, and swelling.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activities . Antimicrobials are agents that kill microorganisms or stop their growth.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have shown antiviral activities . Antiviral drugs are a type of medication used specifically for treating viral infections.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics are substances that help promote diuresis, the increased production of urine.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . These compounds can inhibit the growth of tumors and can kill tumor cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities . As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound . This could include developing more efficient synthesis methods, studying the compound’s interactions with biological targets, and assessing its potential as a pharmaceutical agent .

properties

IUPAC Name

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRNLWURNAOKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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